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Introduction

Brigatinib (AP26113) is a potent, next-generation tyrosine kinase inhibitor (TKI) engineered to
target Anaplastic Lymphoma Kinase (ALK) and overcome resistance to earlier-generation ALK
inhibitors.[1][2] Its clinical efficacy in non-small cell lung cancer (NSCLC) is underpinned by a
distinct in vitro kinase inhibitory profile. This technical guide provides a comprehensive
overview of Brigatinib's in vitro activity, detailing its inhibitory potency against a broad spectrum
of kinases, the experimental methodologies used for these characterizations, and the key
signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of
Brigatinib

The inhibitory activity of Brigatinib has been quantified against a wide panel of kinases in both
biochemical (cell-free) and cellular assays. The following tables summarize the half-maximal

inhibitory concentration (IC50) values, providing a clear comparison of Brigatinib's potency and
selectivity.

Table 1: Biochemical (Cell-Free) Kinase Inhibition by
Brigatinib
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Kinase Target IC50 (nM) Reference(s)
Primary Targets
ALK (Anaplastic Lymphoma
: 0.6 [31[41[5]

Kinase)
ROS1 (c-ros oncogene 1) 1.9 [31[41[6]
ALK Mutants
ALK C1156Y 0.6 [71[8]
ALK F1174L 14 [8]
ALK L1196M 1.7 [8]
ALK G1202R 4.9 [8]
ALK R1275Q 6.6 [71[8]
Other Significant Targets
FLT3 (FMS-like tyrosine kinase

2.1 [3][4][6]
3)
FLT3 (D835Y Mutant) 15 [31[7]
EGFR (L858R Mutant) 15 31141171
IGF-1R (Insulin-like growth

38 [6]
factor 1 receptor)
INSR (Insulin Receptor) 262 [6]
Less Sensitive/Resistant
Kinases
EGFR (L858R/T790M Mutant) 29-160 [31[7]
Native EGFR 29-160 [31[7]
MET (Mesenchymal-epithelial

>1000 [3]14]

transition factor)
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Table 2: Cellular Kinase Inhibition and Antiproliferative

Activity of Brigatinib

Cell LinelTarget IC50 (nM) Assay Type Reference(s)

ALK-Positive Cell

Lines

Native EML4-ALK 14 Cellular Inhibition [51[8]

ALK-rearranged )
ALK Phosphorylation

(NPM-ALK or EML4- 15-12.0 - [31[4]
Inhibition
ALK)
ALK-rearranged Cell Growth Inhibition
: 4-31 [41[7]
Lines (GI50)

Other Kinase-Driven

Cell Lines

ROS1 18 Cellular Inhibition [31[5]
FLT3 148 Cellular Inhibition [3][4]
IGF-1R 158 Cellular Inhibition [4]
FLT3 (D835Y Mutant) 211 Cellular Inhibition [4]
EGFR (L858R Mutant) 489 Cellular Inhibition [4]

Resistant Cell Lines

Native EGFR >3000 Cellular Inhibition [3]

INSR >3000 Cellular Inhibition [3][5]

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for
determining the in vitro kinase inhibitory profile of Brigatinib.
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In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-
Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.

Materials:

Purified recombinant kinases (e.g., ALK, ROS1)

Specific peptide or protein substrates

Brigatinib (serially diluted in DMSO)

ATP (at or near the Km for each kinase)

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)

ADP-GIlo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Luminometer

Procedure:

Compound Plating: Dispense 1 uL of serially diluted Brigatinib or DMSO (vehicle control) into
the wells of a 384-well plate.

Kinase Addition: Add 2 pL of the desired kinase, diluted in Kinase Assay Buffer, to each well.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound
binding to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding 2 pL of a mixture of the kinase
substrate and ATP (prepared in Kinase Assay Buffer) to each well.
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e Kinase Reaction: Incubate the plate at 30°C for 1 hour.

¢ Reaction Termination: Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase
reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

o ADP Detection: Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP
and generate a luminescent signal via a luciferase reaction. Incubate at room temperature
for 30-60 minutes.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced.
Calculate the percent inhibition for each Brigatinib concentration relative to the DMSO
control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition and Proliferation Assay

This assay measures the ability of Brigatinib to inhibit the proliferation of cancer cell lines driven
by specific kinases.

Materials:

e Cancer cell lines (e.g., Ba/F3 cells engineered to express specific kinases, NSCLC cell lines
with ALK rearrangements)

e Appropriate cell culture medium and supplements
 Brigatinib (serially diluted in DMSQO)

o CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
» White, opaque 96-well cell culture plates

e Luminometer

Procedure:
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o Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of Brigatinib. Include DMSO-
treated wells as a negative control.

¢ Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

o Cell Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo®
Reagent to each well according to the manufacturer's instructions.

» Signal Development: Mix the contents on an orbital shaker to induce cell lysis and allow the
luminescent signal to stabilize.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate
the percent inhibition of cell proliferation for each Brigatinib concentration relative to the
DMSO control. Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of
growth) value by fitting the data to a dose-response curve.

Mandatory Visualizations
Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and other
susceptible receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial
for cancer cell proliferation and survival.[9][10][11] The primary pathways affected include the
RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[8][12][13]
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Caption: Brigatinib inhibits multiple receptor tyrosine kinases, blocking key downstream
signaling pathways.
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Experimental Workflow for In Vitro Kinase Inhibition
Profiling

The process of determining the in vitro kinase inhibitory profile of a compound like Brigatinib
follows a systematic workflow, from compound preparation to data analysis.

Preparation

Kinase/Substrate/ATP Assay Execution Data Analysis

Mixture Preparation
Assay Plating Kinase Reaction Signal Development - Data Acquisition IC50 Curve Fitting Kinase Selectivity
M (Compound + Kinase) Incubation (e.g., ADP-Glo) (Luminescence Reading) and Determination Profile Generation

Compound Preparation
(Serial Dilution)

Click to download full resolution via product page

Caption: A generalized workflow for in vitro kinase inhibition profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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